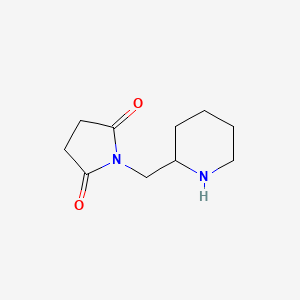![molecular formula C14H21NS B13248412 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine is an organic compound with the molecular formula C14H21NS It is a piperidine derivative, where the piperidine ring is substituted with a 2-[(4-methylphenyl)sulfanyl]ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 4-methylthiophenol with 2-bromoethylamine to form 2-[(4-methylphenyl)sulfanyl]ethylamine. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
科学的研究の応用
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
作用機序
The mechanism of action of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and piperidine moieties. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine: Similar structure but with a pyridine ring instead of piperidine.
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride: A hydrochloride salt form of the compound.
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride: Another salt form with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a sulfanyl group makes it a valuable compound for various research applications.
特性
分子式 |
C14H21NS |
|---|---|
分子量 |
235.39 g/mol |
IUPAC名 |
4-[2-(4-methylphenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C14H21NS/c1-12-2-4-14(5-3-12)16-11-8-13-6-9-15-10-7-13/h2-5,13,15H,6-11H2,1H3 |
InChIキー |
MVAYXDFWIOJDJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCCC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13248343.png)
![2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13248345.png)
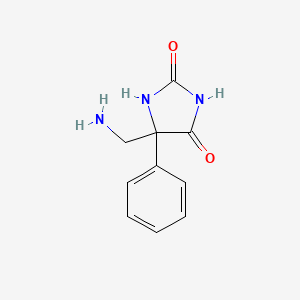
![2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)

amine](/img/structure/B13248376.png)

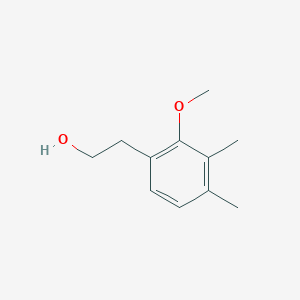
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
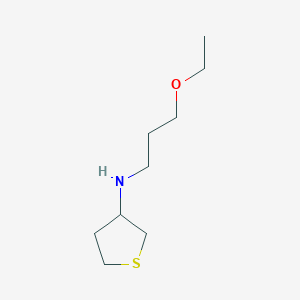
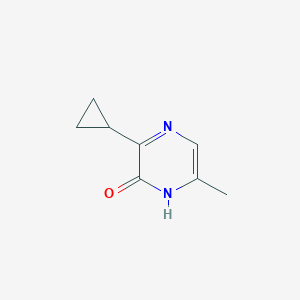
![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
